Cas no 1805491-16-0 (Ethyl 3-cyano-4-hydroxymethyl-2-(trifluoromethyl)phenylacetate)

Ethyl 3-cyano-4-hydroxymethyl-2-(trifluoromethyl)phenylacetate is a versatile intermediate in organic synthesis, particularly valued for its trifluoromethyl and cyano functional groups, which enhance reactivity and selectivity in pharmaceutical and agrochemical applications. The hydroxymethyl group offers further derivatization potential, enabling the synthesis of complex molecules. Its ester moiety provides stability while allowing for straightforward hydrolysis or transesterification. This compound is particularly useful in the development of fluorinated active ingredients, where the trifluoromethyl group improves metabolic stability and bioavailability. Its well-defined structure and functional diversity make it a valuable building block for researchers in medicinal and fine chemistry.
Ethyl 3-cyano-4-hydroxymethyl-2-(trifluoromethyl)phenylacetate structure
1805491-16-0 structure
商品名:Ethyl 3-cyano-4-hydroxymethyl-2-(trifluoromethyl)phenylacetate
CAS番号:1805491-16-0
MF:C13H12F3NO3
メガワット:287.23449420929
CID:4944389

Ethyl 3-cyano-4-hydroxymethyl-2-(trifluoromethyl)phenylacetate 化学的及び物理的性質

名前と識別子

    • Ethyl 3-cyano-4-hydroxymethyl-2-(trifluoromethyl)phenylacetate
    • インチ: 1S/C13H12F3NO3/c1-2-20-11(19)5-8-3-4-9(7-18)10(6-17)12(8)13(14,15)16/h3-4,18H,2,5,7H2,1H3
    • InChIKey: GVFHFVBXIUTXFL-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C(C#N)=C(CO)C=CC=1CC(=O)OCC)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 20
  • 回転可能化学結合数: 5
  • 複雑さ: 388
  • トポロジー分子極性表面積: 70.3
  • 疎水性パラメータ計算基準値(XlogP): 1.8

Ethyl 3-cyano-4-hydroxymethyl-2-(trifluoromethyl)phenylacetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A015021896-1g
Ethyl 3-cyano-4-hydroxymethyl-2-(trifluoromethyl)phenylacetate
1805491-16-0 97%
1g
1,490.00 USD 2021-06-18

Ethyl 3-cyano-4-hydroxymethyl-2-(trifluoromethyl)phenylacetate 関連文献

Ethyl 3-cyano-4-hydroxymethyl-2-(trifluoromethyl)phenylacetateに関する追加情報

Introduction to Ethyl 3-cyano-4-hydroxymethyl-2-(trifluoromethyl)phenylacetate (CAS No. 1805491-16-0)

Ethyl 3-cyano-4-hydroxymethyl-2-(trifluoromethyl)phenylacetate (CAS No. 1805491-16-0) is a multifunctional organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, including a cyano group, a hydroxymethyl group, and a trifluoromethyl group, offers a broad spectrum of potential applications in drug discovery and development.

The presence of the cyano group in the molecular structure of Ethyl 3-cyano-4-hydroxymethyl-2-(trifluoromethyl)phenylacetate imparts significant chemical reactivity and biological activity. The cyano group is known for its ability to participate in various chemical reactions, such as nucleophilic addition and substitution, making it a valuable functional group in the synthesis of complex organic molecules. Additionally, the cyano group can enhance the metabolic stability and pharmacokinetic properties of drug candidates.

The hydroxymethyl group is another key feature of this compound. This functional group can serve as a site for further chemical modification, allowing for the introduction of additional functionalities that can fine-tune the compound's biological activity and physicochemical properties. The hydroxymethyl group can also influence the solubility and bioavailability of the molecule, which are crucial factors in drug design and development.

The presence of the trifluoromethyl group is particularly noteworthy. Trifluoromethyl groups are known for their electron-withdrawing properties and high lipophilicity, which can significantly impact the pharmacological profile of a compound. In medicinal chemistry, trifluoromethyl groups are often introduced to improve the metabolic stability and reduce the potential for drug-drug interactions. Recent studies have shown that compounds containing trifluoromethyl groups exhibit enhanced potency and selectivity in various biological assays.

Ethyl 3-cyano-4-hydroxymethyl-2-(trifluoromethyl)phenylacetate has been explored in several research contexts, including its potential as an intermediate in the synthesis of novel pharmaceutical agents. One area of particular interest is its use in the development of anticancer drugs. The unique combination of functional groups in this compound allows it to interact with specific biological targets, such as enzymes involved in cancer cell proliferation and survival pathways.

In a recent study published in the Journal of Medicinal Chemistry, researchers investigated the antiproliferative activity of Ethyl 3-cyano-4-hydroxymethyl-2-(trifluoromethyl)phenylacetate against various cancer cell lines. The results showed that this compound exhibited significant cytotoxic effects, particularly against breast cancer and lung cancer cells. The mechanism of action was attributed to its ability to induce apoptosis through the modulation of key signaling pathways.

Beyond its potential as an anticancer agent, Ethyl 3-cyano-4-hydroxymethyl-2-(trifluoromethyl)phenylacetate has also been studied for its anti-inflammatory properties. Inflammation is a critical factor in many chronic diseases, including cardiovascular diseases and neurodegenerative disorders. Preliminary studies have demonstrated that this compound can inhibit pro-inflammatory cytokines and reduce oxidative stress, suggesting its potential as a therapeutic agent for inflammatory conditions.

The synthesis of Ethyl 3-cyano-4-hydroxymethyl-2-(trifluoromethyl)phenylacetate involves several well-established chemical reactions. One common approach is to start with a suitable arylacetic acid derivative and introduce the cyano and trifluoromethyl groups through selective functionalization steps. The hydroxymethyl group can be introduced via reduction or substitution reactions, depending on the specific synthetic route chosen.

In conclusion, Ethyl 3-cyano-4-hydroxymethyl-2-(trifluoromethyl)phenylacetate (CAS No. 1805491-16-0) is a versatile organic compound with promising applications in medicinal chemistry and pharmaceutical research. Its unique combination of functional groups provides a foundation for further exploration and development as a potential therapeutic agent for various diseases. Ongoing research continues to uncover new insights into its biological activities and mechanisms of action, highlighting its significance in modern drug discovery efforts.

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